molecular formula C14H23NO4 B1335435 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid CAS No. 143978-66-9

1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B1335435
CAS No.: 143978-66-9
M. Wt: 269.34 g/mol
InChI Key: POJYGQHOQQDGQZ-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an octahydro-1H-indole-2-carboxylic acid structure. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest due to its stability and utility in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid typically involves the protection of the amine group in octahydro-1H-indole-2-carboxylic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in solvents like acetonitrile or tetrahydrofuran (THF) at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and yield of the synthesis process . These systems allow for better control over reaction conditions and can be scaled up for industrial applications.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection involves protonation of the carbonyl oxygen, leading to the elimination of tert-butyl cation and formation of the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the indole ring. This makes it particularly useful in the synthesis of complex organic molecules and peptide-based compounds .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJYGQHOQQDGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405724
Record name 1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143978-66-9, 109523-13-9
Record name 1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((2S,3aS,7aS)-1-(tert-butoxycarbonyl)octahydro-1H-indol-2-carbonic acid)
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